Z-Arg(tos)-OH
Overview
Description
This would involve identifying the compound, its chemical structure, and its role or use in scientific research or industry.
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This would involve analyzing the molecular structure of the compound, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve detailing the chemical reactions the compound can undergo, including any reactants it can react with and the products formed.Physical And Chemical Properties Analysis
This would involve detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Z-Arg(tos)-OH is used in peptide synthesis. It was observed that significant amounts of delta-lactam are generated during the synthesis of arginine-containing dipeptides using Z-Arg(Tos)-OH. This highlights the challenges in peptide synthesis involving arginine derivatives and the need for specific synthesis strategies to minimize side reactions (Cezari & Juliano, 1996).
In another study, Z-Arg(tos)-OH was applied in the synthesis of tuftsin, a tetrapeptide known for its role in stimulating phagocytosis. The study demonstrated the efficacy of trifluoromethanesulphonic acid procedure in synthesizing tuftsin, highlighting the applicability of Z-Arg(tos)-OH in producing biologically significant peptides (Yajima et al., 1975).
Research on NG-tosylarginyl peptide derivatives using Z-Arg(tos)-OH observed lactam formation from the NG-tosylarginyl residue, a critical consideration in peptide synthesis. This study provides insights into the complexities of synthesizing arginyl residue-containing peptides (Juliano et al., 1987).
The synthesis of N alpha-acetylarginine methylamide also utilized Z-Arg(tos)-OH. The study described a simple preparation method, indicating the utility of Z-Arg(tos)-OH in synthesizing specific arginine derivatives (Wiese et al., 1987).
Safety And Hazards
This would involve detailing any safety precautions that need to be taken when handling the compound, and any hazards it may pose to health or the environment.
Future Directions
This would involve discussing potential future research directions involving the compound, such as new reactions it could be used in, or new applications of the compound in industry or medicine.
properties
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQRCFPZYISVMF-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Arg(tos)-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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